molecular formula C15H14INO5S B296209 Methyl 4-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate

Methyl 4-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate

Cat. No. B296209
M. Wt: 447.2 g/mol
InChI Key: TWIFQYWHJPQXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate, commonly known as MIAM, is a chemical compound that has gained significant attention in the field of scientific research. MIAM is a sulfonamide derivative that has been synthesized through a series of chemical reactions. This compound has been studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry.

Mechanism of Action

The mechanism of action of MIAM involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins. Prostaglandins are known to promote inflammation and cancer growth, and their inhibition by MIAM results in anti-inflammatory and anti-cancer effects. MIAM has also been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes that play a crucial role in programmed cell death.
Biochemical and Physiological Effects:
MIAM has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that MIAM inhibits the activity of COX-2, resulting in a decrease in the production of prostaglandins. MIAM has also been shown to induce apoptosis in cancer cells through the activation of caspases. In vivo studies have demonstrated that MIAM has anti-inflammatory and anti-cancer effects, making it a potential therapeutic agent for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

MIAM has several advantages for lab experiments, including its high purity and yield, making it a suitable compound for scientific research. MIAM is also stable under various conditions, making it easy to handle and store. However, MIAM has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. MIAM also has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

For MIAM include the development of new chemotherapeutic agents, the evaluation of its anti-inflammatory effects, and the development of new synthetic methods for more potent derivatives.

Synthesis Methods

The synthesis of MIAM involves a multistep process that starts with the reaction of 3-iodo-4-methoxyaniline with p-toluenesulfonyl chloride in the presence of triethylamine. The resulting intermediate is then treated with methyl 4-aminobenzoate and triethylamine to obtain the final product, MIAM. The synthesis of MIAM has been optimized to achieve high yields and purity, making it a suitable compound for scientific research.

Scientific Research Applications

MIAM has been studied extensively for its potential applications in various fields of scientific research. One of the primary applications of MIAM is in medicinal chemistry, where it has been evaluated for its anti-inflammatory and anti-cancer properties. MIAM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation and cancer growth. MIAM has also been studied for its potential as a chemotherapeutic agent, as it has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Molecular Formula

C15H14INO5S

Molecular Weight

447.2 g/mol

IUPAC Name

methyl 4-[(3-iodo-4-methoxyphenyl)sulfonylamino]benzoate

InChI

InChI=1S/C15H14INO5S/c1-21-14-8-7-12(9-13(14)16)23(19,20)17-11-5-3-10(4-6-11)15(18)22-2/h3-9,17H,1-2H3

InChI Key

TWIFQYWHJPQXEE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC)I

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC)I

Origin of Product

United States

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